molecular formula C14H15N3O2S2 B5835653 N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B5835653
M. Wt: 321.4 g/mol
InChI Key: OWBVKPNJEVLCRN-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Formation of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is formed by coupling the thiazole, thiophene, and piperidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The piperidine ring might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(1,3-thiazol-2-yl)-1-(benzoyl)piperidine-4-carboxamide

Uniqueness

N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is unique due to the specific combination of thiazole, thiophene, and piperidine rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-12(16-14-15-5-9-21-14)10-3-6-17(7-4-10)13(19)11-2-1-8-20-11/h1-2,5,8-10H,3-4,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBVKPNJEVLCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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